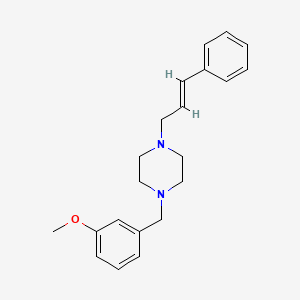
2-(4-methoxyphenyl)-N-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-1-naphthylacetamide, also known as MNAN or NAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNAN belongs to the class of N-acyl amino acid derivatives and has been studied for its ability to modulate the activity of certain ion channels in the nervous system. In
Mechanism of Action
2-(4-methoxyphenyl)-N-1-naphthylacetamide acts as a positive allosteric modulator of TRPV1 by binding to a site on the channel distinct from the capsaicin binding site. This binding leads to an increase in the channel's sensitivity to capsaicin, resulting in an enhanced response to capsaicin-mediated activation of TRPV1. This compound has also been shown to increase the open probability of TRPV1 channels, leading to an increase in the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of TRPV1 activity. This compound has been shown to enhance the response of TRPV1 to capsaicin, resulting in an increase in the influx of calcium ions into the cell. This increase in calcium ion influx can lead to the activation of downstream signaling pathways that are involved in pain sensation, inflammation, and thermoregulation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-N-1-naphthylacetamide in lab experiments is its ability to selectively modulate TRPV1 activity. This allows researchers to study the specific role of TRPV1 in various physiological and pathological conditions. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for 2-(4-methoxyphenyl)-N-1-naphthylacetamide research. One direction is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of this compound's potential use in the treatment of other conditions, such as anxiety and depression. Additionally, further research is needed to fully understand the downstream signaling pathways that are activated by this compound-mediated modulation of TRPV1 activity.
Synthesis Methods
2-(4-methoxyphenyl)-N-1-naphthylacetamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 4-methoxybenzoyl chloride with 1-naphthylamine in the presence of a base to form 2-(4-methoxyphenyl)-1-naphthylamine. This intermediate is then acylated with acetic anhydride to yield this compound as a white crystalline solid with a melting point of 141-143°C.
Scientific Research Applications
2-(4-methoxyphenyl)-N-1-naphthylacetamide has been studied for its ability to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a role in pain sensation, inflammation, and thermoregulation. This compound has been shown to act as a positive allosteric modulator of TRPV1, enhancing the channel's response to capsaicin, a TRPV1 agonist. This compound has also been studied for its potential use in the treatment of neuropathic pain, as well as other conditions such as anxiety and depression.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-22-16-11-9-14(10-12-16)13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPIPIGVBSJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)
![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)




